molecular formula C7H12N4O B1286847 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide CAS No. 521300-03-8

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B1286847
CAS No.: 521300-03-8
M. Wt: 168.2 g/mol
InChI Key: NTTYFNYUOSGCLO-UHFFFAOYSA-N
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Description

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrazolopyrimidines and Schiff Bases : Compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which are closely related to 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide, have been studied for their antitumor activities. The structural elucidation and synthesis of these derivatives show significant potential in medicinal chemistry (Hafez et al., 2013).

Chemical Synthesis and Optimization

  • Novel Synthesis Methods : An efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, similar in structure to the compound , has been devised. This route enhances the versatility of the synthesis process (Bobko et al., 2012).
  • Microwave-assisted Synthesis : The use of microwave-assisted synthesis for producing new pyrazole derivatives from 3-amino-1H-pyrazole-4-carboxamide highlights the advancements in chemical synthesis technologies (Sun Da-gui, 2011).

Applications in Heterocyclic Synthesis

  • Building Block for Heterocyclic Compounds : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound similar to this compound, is used as a building block for synthesizing various heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

Pharmacological and Biological Activities

  • Antitumor and Cytotoxic Activities : Synthesized compounds from pyrazole carboxamides, structurally related to this compound, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
  • Antibacterial Activity : Certain N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound , have shown significant antibacterial properties, especially against strains of Staphylococcus aureus (Pitucha et al., 2011).

Sensor Development and Environmental Applications

  • Development of Sensors : A Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, similar to the target compound, was synthesized for developing a Cr3+ ion-selective electrode. This showcases the application of such compounds in environmental monitoring (Zamani et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Mechanism of Action

Target of Action

The primary targets of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide are yet to be identified. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Pyrazole derivatives have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphodiesterase enzymes, potentially inhibiting their activity . This interaction can lead to alterations in cyclic nucleotide levels within cells, impacting various signaling pathways. Additionally, this compound may bind to specific proteins, modulating their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with phosphodiesterase enzymes can lead to changes in cyclic AMP (cAMP) levels, affecting pathways such as the cAMP-dependent protein kinase (PKA) pathway . This can result in altered gene expression and metabolic changes within the cell. Furthermore, this compound may impact cellular processes such as proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their activity and function. For instance, its inhibition of phosphodiesterase enzymes leads to increased levels of cyclic nucleotides, which can activate or inhibit downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . Additionally, threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the animal model.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound’s interaction with phosphodiesterase enzymes can affect the levels of cyclic nucleotides, which play a crucial role in cellular metabolism . Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as its localization within certain tissues or organelles may enhance or inhibit its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.

Properties

IUPAC Name

4-amino-5-propan-2-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3(2)5-4(8)6(7(9)12)11-10-5/h3H,8H2,1-2H3,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYFNYUOSGCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582727
Record name 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521300-03-8
Record name 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-isopropyl-4-nitropyrazol-3-carboxamide (2.57 g; 12.97 mmol), methanol (20 mL) and water (5 mL) was added 0.7 g Raney Ni (W5). The mixture was stirred under hydrogen atmosphere (760 torr) for four hours. The reaction mixture was filtered, the filtrate was concentrated to dryness in vacuo and the residue was recrystallized from ethyl acetate to yield 1.94 g (89%) of the product. The product was purified by chromatography on silica gel, the mixture of chloroform/methanol (97/3) was used as mobile phase. Yield 95%; mp=178-179° C.; MS (ES+): 169.1 (100%, M+H+). 1H NMR (CD3OD; 400 MHz): 1.31 d (6H; J=7.5 Hz), 3.06 sept (1H; J=7.5 Hz), 4.83 s (2H).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

5-Isopropyl-4-nitro-1H-pyrazol-3-carboxylic acid amide (3 g, 15.1 mmol) and 10% palladium on carbon (500 mg) in ethanol (30 ml) were stirred under hydrogen (50 psi) at room temperature for 18 hours. The reaction mixture was filtered and the solid was washed with methanol (50 ml), dichloromethane (50 ml), ethanol (50 ml) and ethyl acetate (50 ml). The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with dichloromethane methanol (9:1, by volume) to give 4-amino-5-isopropyl-1H-pyrazol-3-carboxylic acid amide (2.6 g) as an off-white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.20-12.30 (1H, brs), 7.02-7.14 (1H, brs), 6.85-6.95 (1H, brs), 4.30-4.46 (2H, brs), 2.90-3.00 (1H, m), 1.15-1.21 (6H, d) ppm. LRMS (electrospray): m/z [M−H]+ 167, [2M−H]+ 335. Anal. Found C, 49.86; H, 7.21; N, 33.07. C7H12N4O requires C, 49.99; H, 7.19; N, 33.31%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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